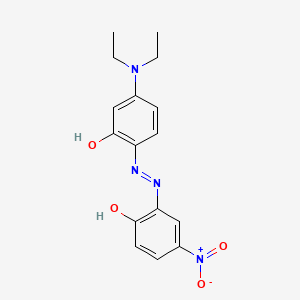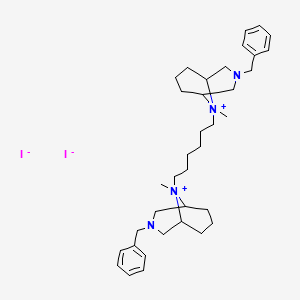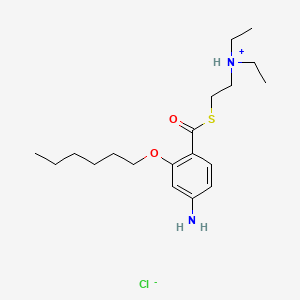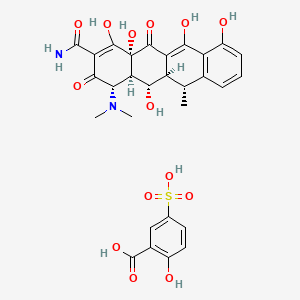
Doxycycline 5-sulfosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is derived from doxycycline, which is known for its broad-spectrum antibacterial properties. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites and protozoa . This compound is used in the treatment of various bacterial infections, including respiratory tract infections, acne, chlamydial infections, Lyme disease, cholera, typhus, and syphilis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of doxycycline 5-sulfosalicylate involves several steps. Initially, 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline is pressurized and hydrogenated with hydrogen in the presence of a palladium/carbon (Pd/C) catalyst . This reaction produces alpha-6-doxycycline 5-sulfosalicylate. The compound is then basified to generate alpha-6-doxycycline base, which is subsequently transformed into doxycycline hydrochloride through salt transformation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process. The key steps include hydrogenation using a Pd/C catalyst, followed by salification and basification . The process is optimized to improve productivity and stereoselectivity, ensuring a high-quality finished product with reduced content of related substances .
Chemical Reactions Analysis
Types of Reactions
Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Utilizes reagents like sulfosalicylic acid for salification.
Major Products Formed
The major products formed from these reactions include alpha-6-doxycycline base and doxycycline hydrochloride .
Scientific Research Applications
Doxycycline 5-sulfosalicylate has a wide range of scientific research applications:
Mechanism of Action
Doxycycline 5-sulfosalicylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site . This prevents the elongation of the peptide chain, thereby inhibiting bacterial growth and replication . The compound also interacts with reactive oxygen species, influencing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Meclocycline sulfosalicylate: Another tetracycline antibiotic used primarily for skin conditions.
Oxytetracycline: A naturally occurring tetracycline with similar antibacterial properties.
Tetracycline: The parent compound from which doxycycline is derived.
Uniqueness
Doxycycline 5-sulfosalicylate is unique due to its enhanced stability and broad-spectrum activity. It is more lipophilic and plasma-bound compared to its analogs, providing more effective clinical use . Additionally, its interaction with sulfide and polysulfide offers unique insights into free radical biology .
Properties
CAS No. |
36003-53-9 |
|---|---|
Molecular Formula |
C29H30N2O14S |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChI Key |
IHGRARUXKULRDG-CVHRZJFOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


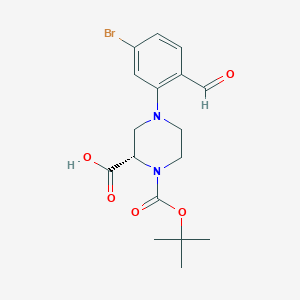
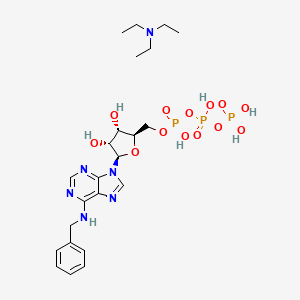
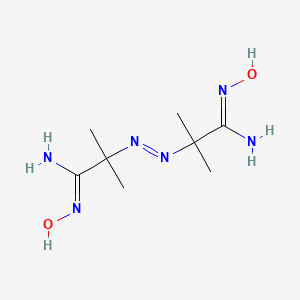

![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)



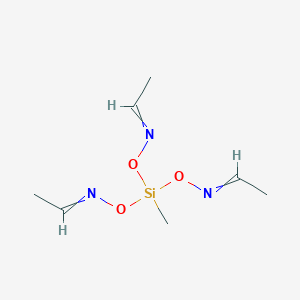
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
